molecular formula C10H9IN2 B3001387 4-iodo-1-methyl-3-phenyl-1H-pyrazole CAS No. 1795503-22-8

4-iodo-1-methyl-3-phenyl-1H-pyrazole

Cat. No.: B3001387
CAS No.: 1795503-22-8
M. Wt: 284.1
InChI Key: SOUIFOXXSMFKRP-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-3-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-phenyl-1H-pyrazole typically involves the iodination of 1-methyl-3-phenyl-1H-pyrazole. Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-methyl-3-phenyl-1H-pyrazole .

Scientific Research Applications

4-iodo-1-methyl-3-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodopyrazole
  • 1-methyl-3-phenyl-1H-pyrazole
  • 3,5-dimethyl-1-phenyl-1H-pyrazole

Uniqueness

4-iodo-1-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the iodine atom at the 4-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This iodine substitution enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry .

Properties

IUPAC Name

4-iodo-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIFOXXSMFKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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